FFA-1 Meta Isomer

Description

Overview of Free Fatty Acid Receptors (FFARs) and their Subtypes

Free Fatty Acid Receptors (FFARs) are a family of G protein-coupled receptors (GPCRs) that are activated by free fatty acids (FFAs). ontosight.ai This family includes several subtypes, notably FFA1 (also known as GPR40), FFA2 (GPR43), FFA3 (GPR41), and FFA4 (GPR120). wikipedia.org These receptors are crucial for various physiological processes, including the regulation of metabolism, inflammation, and hormone secretion. ontosight.airesearchgate.net

The different FFAR subtypes exhibit distinct specificities for fatty acids based on their carbon chain length. FFA1 and FFA4 are primarily activated by medium- and long-chain fatty acids, while FFA2 and FFA3 are activated by short-chain fatty acids. acs.orgcaymanchem.comguidetopharmacology.org This differential activation allows the body to mount specific responses to different types of dietary fats. FFARs are expressed in a variety of tissues, including the pancreas, intestines, adipose tissue, and immune cells, highlighting their widespread importance in maintaining metabolic homeostasis. ontosight.ai

Free Fatty Acid Receptor 1 (FFA1/GPR40) as a G Protein-Coupled Receptor (GPCR)

FFA1, or GPR40, is a class A GPCR that is highly expressed in pancreatic beta cells and, to a lesser extent, in enteroendocrine cells of the gut and the brain. wikipedia.orgscbt.comresearchgate.net Its primary role is to sense circulating medium and long-chain free fatty acids. researchgate.netnih.gov Upon activation by these fatty acids, FFA1 initiates a signaling cascade, predominantly through the Gq/11 protein pathway. scbt.comwikipathways.org

This activation leads to the stimulation of phospholipase C, which in turn results in an increase in intracellular calcium levels and the activation of protein kinase C. nih.govwikipathways.orgmdpi.com In pancreatic beta cells, this signaling cascade potentiates glucose-stimulated insulin (B600854) secretion, making FFA1 a critical regulator of blood glucose levels. researchgate.netfrontiersin.org The receptor's ability to modulate insulin release has made it a significant target in the research and development of therapies for metabolic disorders. researchgate.net

Contextualizing Synthetic FFA1 Agonists in Research

The discovery of FFA1's role in insulin secretion has spurred the development of synthetic agonists to study its function and therapeutic potential. frontiersin.orgfrontiersin.org These synthetic molecules are designed to mimic the action of natural fatty acids, activating the FFA1 receptor. scbt.com Compounds like GW9508, a dual agonist for FFA1 and FFA4, have been instrumental in early research to understand the physiological roles of these receptors. biomolther.org

However, the development of selective FFA1 agonists has been a key focus. One of the most well-known is TAK-875, which progressed to clinical trials. frontiersin.orgnih.gov While some of these synthetic agonists have faced challenges, they have been invaluable tools in dissecting the complex pharmacology of FFA1. nih.govresearchgate.net Research using these compounds has helped to clarify the downstream signaling pathways of FFA1 and its role in both physiological and pathophysiological conditions. frontiersin.org

The Unique Importance of Meta Isomeric Forms in Chemical Biology

Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. solubilityofthings.com This difference in arrangement can lead to vastly different chemical and biological properties. solubilityofthings.comrsc.org In drug discovery and chemical biology, understanding the properties of different isomers is crucial, as one isomer may be therapeutically active while another could be inactive or even harmful. riken.jp

The term "meta" refers to the position of a substituent on an aromatic ring. For a disubstituted benzene (B151609) ring, the meta position (1,3-substitution) is one of three possible arrangements, the others being ortho (1,2-substitution) and para (1,4-substitution). The specific positioning of functional groups in a meta isomer can significantly influence the molecule's shape, polarity, and ability to interact with biological targets like receptors and enzymes. nih.gov This specificity is a cornerstone of rational drug design, where the goal is to create molecules with optimal efficacy and minimal off-target effects. riken.jpfrontiersin.org The study of meta isomers, therefore, provides deep insights into the structure-activity relationships of biologically active compounds.

FFA-1 Meta Isomer: A Closer Look

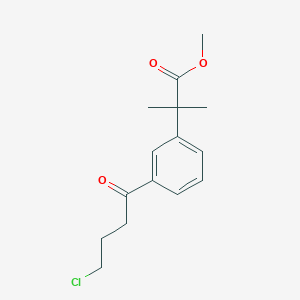

The compound known as this compound, with the chemical name Methyl 2-(3-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, is an impurity of Fexofenadine and an intermediate in the synthesis of meta-Fexofenadine. impurity.com Its specific structure as a meta isomer provides a unique tool for probing the FFA1 receptor.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | Methyl 2-(3-(4-Chlorobutanoyl)phenyl)-2-methylpropanoate, Fexofenadine Impurity |

| CAS Number | 343255-26-5 |

| Molecular Formula | C₁₅H₁₉ClO₃ |

| Molecular Weight | 282.76 g/mol |

Research Findings and Applications

While specific research directly investigating the "this compound" as a standalone FFA1 agonist is not extensively documented in publicly available literature, its structural relationship to other known FFA1 modulators and its nature as a meta isomer allow for informed scientific discussion. The meta-substitution pattern is a key feature in some synthetic FFA1 agonists. For instance, modifications at the meta-position of a phenyl ring in certain chemical scaffolds have been explored in the development of potent FFA4 agonists, a closely related receptor. core.ac.uk

The study of such isomers is critical for understanding the precise structural requirements for receptor binding and activation. By comparing the activity of meta isomers with their ortho and para counterparts, researchers can map the binding pocket of the receptor and identify key interactions that drive agonism or antagonism. This knowledge is fundamental for the design of more selective and potent therapeutic agents.

Structure

3D Structure

Propriétés

Numéro CAS |

343255-26-5 |

|---|---|

Formule moléculaire |

C15H19ClO3 |

Poids moléculaire |

282.76 g/mol |

Nom IUPAC |

methyl 2-[3-(4-chlorobutanoyl)phenyl]-2-methylpropanoate |

InChI |

InChI=1S/C15H19ClO3/c1-15(2,14(18)19-3)12-7-4-6-11(10-12)13(17)8-5-9-16/h4,6-7,10H,5,8-9H2,1-3H3 |

Clé InChI |

HVNNOMOMOKBPDS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C1=CC=CC(=C1)C(=O)CCCCl)C(=O)OC |

Origine du produit |

United States |

Synthetic Methodologies for Ffa 1 Meta Isomer Analogues

Synthesis of Phenylpropanoic Acid Derivatives Incorporating Meta Substitution

The core structure of many synthetic FFA1 agonists is a phenylpropanoic acid moiety. researchgate.net The synthesis of analogues with a meta-substitution pattern involves a multi-step sequence designed to precisely place the required functional groups. A common route begins with a commercially available meta-substituted phenol, such as methyl 3-hydroxyphenylacetate (B1240281) or 3-hydroxybenzaldehyde.

In a representative synthesis of meta-substituted FFA1 analogues, researchers have utilized a scheme that joins two key aromatic fragments. mdpi.comnih.gov The synthesis of the meta-substituted phenylpropanoic acid portion often starts from a precursor like methyl 3-(3-hydroxyphenyl)propanoate (B1234328). The critical step for connecting this "head" group to the second aromatic "tail" fragment is frequently accomplished via an ether linkage. The Mitsunobu reaction is a widely used method for this purpose, enabling the coupling of the phenolic hydroxyl group with an alcohol from the other fragment under mild conditions. nih.gov

For example, the synthesis of a series of structural isomers of the FFA1 agonist QS-528 involved the coupling of substituted (hydroxyphenyl)propanoic acid methyl esters with substituted benzyl (B1604629) alcohols. mdpi.com To create the meta-isomer, methyl 3-(3-hydroxyphenyl)propanoate was reacted with a substituted benzyl alcohol (e.g., (4-(dimethoxymethyl)phenyl)methanol) via the Mitsunobu reaction to form the corresponding ether, methyl 3-(3-(4-(dimethoxymethyl)benzyloxy)phenyl)propanoate. mdpi.com This intermediate then undergoes further transformations, including the conversion of the dimethoxymethyl group into an aldehyde, reductive amination to introduce a side chain (such as an aminobornyl moiety), and finally, hydrolysis of the methyl ester to yield the target carboxylic acid. mdpi.comnih.gov This strategic sequence allows for the controlled construction of the desired meta-substituted phenylpropanoic acid scaffold. mdpi.com

Derivatization Approaches for Generating Structural Isomers of FFA1 Agonists

The systematic generation of structural isomers is a key strategy for exploring the structure-activity relationships (SAR) of a lead compound. For FFA1 agonists, this involves creating a library of analogues where the positions of substituents on the aromatic rings and the nature of the linking fragments are varied. mdpi.comsemanticscholar.org The goal is to understand how these structural changes influence receptor activation and pharmacological properties. mdpi.com

One primary derivatization approach is to vary the substitution pattern of the phenylpropanoic acid core, synthesizing ortho, meta, and para isomers to compare their biological activity. mdpi.com This was a central aim in the development of analogues of the FFA1 agonist QS-528, where researchers synthesized a series of seven novel compounds by altering the relative positions of the substituents on the aromatic fragments. mdpi.comnih.gov

Another powerful derivatization strategy involves using versatile chemical reactions to couple a common intermediate with a diverse range of building blocks. For instance, the Sonogashira coupling reaction has been employed to connect a central intermediate, such as an alkyne-substituted phenylpropanoic acid ester, with various aryl halides. acs.org This enables the rapid synthesis of a wide array of analogues with different "tail" fragments. acs.org Similarly, the Suzuki coupling reaction is used to link boronic acids with aryl halides, providing another efficient route to diverse biaryl structures. sci-hub.red In one study, intermediates were synthesized via a Suzuki coupling, followed by a reductive amination reaction with different partners to generate a library of final compounds for biological evaluation. sci-hub.red These derivatization approaches are crucial for mapping the chemical space around a pharmacophore and identifying isomers with optimal potency and properties. acs.org

Stereochemical Control in FFA-1 Meta Isomer Synthesis

Stereochemistry plays a critical role in the interaction between a drug molecule and its protein target. For FFA1 agonists that contain chiral centers, controlling the stereochemical outcome of the synthesis is essential for producing a single, active stereoisomer.

A common strategy to achieve stereochemical control is to use starting materials from the "chiral pool"—readily available, enantiomerically pure natural products. In the synthesis of FFA1 agonist analogues containing a bornyl fragment, the specific stereochemistry of this bicyclic moiety was introduced by starting with (+)-camphor, a natural product with a defined stereoconfiguration. researchgate.net By using different stereoisomers of the starting material, chemists can generate and test different stereoisomers of the final product to determine the optimal configuration for biological activity. mdpi.com For example, in the synthesis of QS-528 analogues, the configuration of the asymmetric center in the bornyl moiety was intentionally varied. mdpi.comresearchgate.net

Compound Information

The following tables provide information on compounds relevant to the synthesis of this compound analogues.

Table 1: Examples of Synthesized Phenylpropanoic Acid Isomers and Intermediates

| Compound Name/Description | Isomer Type | Role in Synthesis | Reference |

|---|---|---|---|

| Methyl 3-(3-(4-(dimethoxymethyl)benzyloxy)phenyl)propanoate | Meta | Intermediate | mdpi.com |

| Methyl 3-(4-(4-(dimethoxymethyl)benzyloxy)phenyl)propanoate | Para | Intermediate | mdpi.com |

| Methyl 3-(3-(3-(dimethoxymethyl)benzyloxy)phenyl)propanoate | Meta | Intermediate | mdpi.com |

| Methyl 3-(4-(3-(dimethoxymethyl)benzyloxy)phenyl)propanoate | Para | Intermediate | mdpi.com |

| 3-(3-(4-(((1R,2R,4R)-1,7,7-trimethylbicyclo-[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid | Meta | Final Product | nih.gov, nih.gov |

| 3-(3-(3-(((1R,2R,4R)-1,7,7-trimethylbicyclo [2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid | Meta | Final Product | nih.gov, nih.gov |

Table 2: List of Named Compounds

| Compound Name | |

|---|---|

| AMG-837 | |

| AM-1638 | |

| AM-5262 | |

| GW9508 | |

| LY2881835 | |

| QS-528 | |

| TAK-875 | |

| TUG-424 | |

| (+)-camphor | |

| 2-(di-tert-butylphosphino)-N-phenylindole (cataCXium PIntB) | |

| Methyl 3-(3-hydroxyphenyl)propanoate | |

| 3-hydroxybenzaldehyde | |

| 3-(3-(Benzyloxy)phenyl)propanoic acid | |

| 3-(4-bromophenyl)propionic acid |

Molecular Interactions and Receptor Binding Dynamics of Ffa 1 Meta Isomers

FFA1 Receptor Orthosteric and Allosteric Binding Sites

Structural and pharmacological studies have confirmed the presence of multiple, distinct binding sites on the FFA1 receptor. nih.gov It was previously assumed that endogenous fatty acids and synthetic agonists shared a single binding site. biorxiv.orgresearchgate.net However, research has now identified at least three allosterically linked sites that can be occupied by different ligands. nih.govresearchgate.netnih.gov

These sites are often categorized as follows:

Site 1 (Orthosteric Site): This site is considered the putative orthosteric pocket for certain synthetic agonists and is located in the extracellular region within the transmembrane (7TM) domain bundle. nih.govnih.gov The crystal structure of FFA1 revealed that the agonist TAK-875 binds to this site, but in a unique fashion where part of the molecule extends out from the receptor's helical core into the lipid membrane, through a gap between transmembrane helices III and IV. acs.orgresearchgate.net This site is also referred to as the "outer-leaflet pocket". nih.govresearchgate.net

Site 2 (Allosteric Site): A second, distinct allosteric site is located on the receptor's surface, above the intracellular loop 2 (ICL2). nih.govnih.gov This "inner-leaflet pocket" is the binding site for a class of molecules known as ago-positive allosteric modulators (ago-PAMs), such as AP8 and Compound 1. nih.govnih.govresearchgate.net

A Third Allosteric Site: Pharmacological studies suggest the existence of a third binding site, distinct from the other two. researchgate.netnih.gov This site is targeted by a separate class of full agonists, such as AM-1638. researchgate.netnih.gov The binding of ligands to these different sites is not independent; they influence each other through allosteric communication, leading to complex pharmacological profiles. nih.gov

Ligand Binding Affinity and Efficacy Profiles of Meta Isomers on FFA1

A number of synthetic FFA1 agonists have been developed based on a phenylpropanoic acid chemical scaffold. researchgate.net Within this class, it has been noted that compounds featuring a meta-substituted phenylpropanoic acid fragment are more likely to behave as full agonists, exhibiting high efficacy in receptor activation. researchgate.net These "meta isomers" and related compounds have been extensively characterized to determine their binding and functional properties.

Radioligand binding studies and functional assays have been used to create detailed profiles of these synthetic agonists, comparing them to endogenous long-chain fatty acids like docosahexaenoic acid (DHA). biorxiv.org For instance, the partial agonist AMG 837 and the full agonists AM-1638 and AM-8182 have been shown to bind to different sites with high affinity. biorxiv.orgresearchgate.net

The full agonists AM-1638 and AM-8182 demonstrate efficacy comparable to or greater than the endogenous ligand DHA, while the partial agonist AMG-837 produces a submaximal response. biorxiv.orgnih.gov Notably, these synthetic agonists are significantly more potent than endogenous fatty acids, with EC₅₀ values in the nanomolar range compared to the micromolar potency of DHA. biorxiv.orgpnas.org

| Compound | Agonist Type | Binding Affinity (Kd) | Functional Potency (EC₅₀, Aequorin Assay) | Efficacy (Eₘₐₓ, Aequorin Assay) |

|---|---|---|---|---|

| AMG 837 | Partial Agonist | 3.6 nM biorxiv.org | ~90 nM nih.gov | ~30% of Full Agonist biorxiv.orgnih.gov |

| AM-1638 | Full Agonist | 13 nM biorxiv.org | ~90 nM nih.gov | Full Agonist (~100%) biorxiv.orgnih.gov |

| AM-8182 | Full Agonist | Not Reported | ~2.6 µM nih.gov | Full Agonist (~100%) biorxiv.orgnih.gov |

| DHA (Endogenous) | Full Agonist | Not Reported | ~40 µM biorxiv.orgnih.gov | Full Agonist (~100%) nih.gov |

Mutational Analysis of Key Receptor Residues Influencing Meta Isomer Interaction

To identify the specific amino acid residues critical for ligand binding and receptor activation, scientists have employed mutational analysis. These studies have pinpointed several key residues, with two highly conserved arginine residues in the transmembrane domain being particularly important. biorxiv.orgnih.gov

These residues are:

Arginine-183 (Arg183) , located in transmembrane helix 5 (position 5.39). acs.org

Arginine-258 (Arg258) , located in transmembrane helix 7 (position 7.35). acs.org

Structural data confirm that the carboxylate group, a common chemical feature of both endogenous fatty acids and many synthetic agonists like TAK-875, is anchored by interactions with this pair of arginine residues. nih.govacs.org Mutational studies have shown that altering these residues has a profound and differential impact on the activity of various agonists, providing strong evidence that they bind to distinct sites or adopt different orientations within the receptor. biorxiv.orgresearchgate.netnih.gov The activation of FFA1 by different classes of agonists is differentially affected by mutations of these two key arginine residues. biorxiv.orgresearchgate.netnih.govresearchgate.net This differential effect underscores the concept of multiple distinct binding modes and further elucidates the complex mechanism of FFA1 activation by its diverse ligands.

Structure Activity Relationship Sar of Ffa 1 Meta Isomers

Influence of Meta Substitution on Agonist Properties

Research has indicated that compounds featuring a meta-substituted phenylpropanoic acid fragment are more inclined to possess full agonist properties. researchgate.netmdpi.com Full agonists are noted for achieving higher levels of in vitro receptor activation and demonstrating greater in vivo efficacy compared to partial agonists. researchgate.netmdpi.com This enhanced activity is thought to be because meta-substituted derivatives are more likely to act as full agonists or positive allosteric modulators. mdpi.comresearchgate.net

In the development of phenylacetic acid-based FFA-1 agonists, a comparative study revealed that a compound with meta-methyl substitution on the phenyl ring (compound 18) exhibited stronger activity and affinity than its ortho-methyl substituted counterpart (compound 17). dovepress.com Further optimization of this meta-substitution led to the discovery of a lead compound with even better activity and affinity. dovepress.com Similarly, in a series of alkyne FFA-1 agonists, moving a methyl group on the terminal ring to the meta-position resulted in an increase in potency. acs.org

However, the preference for meta-substitution is not universal across all structural scaffolds. For instance, in a series of dihydrocinnamic acids, substitution was tolerated at all positions on the terminal ring, but the meta-position was preferred for enhancing potency, particularly with nonpolar substituents. acs.org Conversely, in another study involving alkyne ligands with larger substituents on the terminal ring, meta-substituted compounds were favored over their ortho-analogues. acs.org

Comparative Analysis of Meta, Ortho, and Para Isomeric Forms on FFA1 Activity

The relative positioning of substituents—ortho, meta, or para—on the phenyl ring of FFA-1 agonists significantly impacts their activity. While para-substituted dihydrocinnamic acid moieties are common in many known FFA-1 agonists, studies have shown that meta-substitution can be advantageous. acs.orgnih.gov For instance, with smaller substituents on the terminal phenyl ring, a central methyleneoxy linker is preferred, whereas for larger aromatic substituents, a methyleneamino linker yields higher potency. acs.orgnih.gov

The lack of success with ortho-substituted compounds in some cases has been attributed to significant conformational deformation compared to endogenous ligands. mdpi.com The choice of isomer can also have a profound impact on device efficiency in applications like organic photovoltaics, where ortho-carborane resulted in higher efficiencies compared to para and meta isomers, despite only minor differences in optoelectronic properties. udc.es

Impact of Side Chain Modifications in Meta Isomers on Receptor Engagement

Modifications to the side chains of meta-isomeric FFA-1 agonists are a critical strategy for fine-tuning their interaction with the receptor and improving their pharmacological profile. For instance, in a series of compounds based on (hydroxyphenyl)propanoic acid, the introduction of a bornyl fragment as a side chain was explored. mdpi.comnih.gov Varying the positions of substituents within the aromatic fragments and the configuration of the asymmetric center in the bornyl moiety led to the synthesis of several structural isomers. mdpi.comnih.gov

Two such compounds, which were based on meta-substituted phenylpropanoic acid, demonstrated a notable hypoglycemic effect. nih.gov This highlights the importance of the interplay between the meta-substitution on the core phenyl ring and the nature of the appended side chain. The introduction of rigid bicyclic structures, like the bornyl group, can enhance metabolic stability.

The strategic installation of a methyl group on the side chains of iminosugars has been shown to restrict them to predominant conformations, which in turn enhances their inhibitory potency against glycosidases. researchgate.net This principle of pre-organizing the conformation of a side chain for optimal receptor interaction is a valuable concept in drug design.

Conformational Analysis and its Correlation with FFA1 Agonism

The three-dimensional conformation of a ligand is a crucial determinant of its ability to bind to and activate FFA-1. The binding of an agonist to the receptor induces conformational changes that are essential for signal transduction. researchgate.netnih.gov Different classes of agonists, including partial and full allosteric agonists, can bind to distinct sites on FFA-1, leading to different active conformations of the receptor and potentially biased signaling. acs.orgnih.gov

The activation of FFA-1 involves the outward movement of the cytoplasmic end of transmembrane helix 6 (TM6), which allows for the binding of the Gq protein. nih.gov Molecular dynamics simulations suggest that the extracellular half of TM3 in FFA-1 is flexible, allowing the receptor to "sample" the membrane for fatty acid agonists. nih.gov Once an agonist with a carboxylic acid group engages favorably in the receptor's core, the active conformation becomes stabilized with TM3 bent outward. nih.gov

In the context of isomeric forms, ortho-substituted compounds may be less effective due to unfavorable conformational deformations. mdpi.com The ability of a substituent to stabilize an adjacent carbocation is a key factor in determining whether it will direct electrophilic attack to the ortho-, para-, or meta- position, which is fundamentally a question of conformational and electronic stability of the intermediate state. masterorganicchemistry.com Therefore, the conformational preferences dictated by the substitution pattern are directly linked to the agonistic activity at the FFA-1 receptor.

Intracellular Signaling Pathways Mediated by Ffa 1 Meta Isomers

Gαq/11 Coupling and Downstream Signaling Cascade Activation

The canonical signaling pathway for FFA1 upon activation by agonists, including meta-isomers, begins with its coupling to the Gαq/11 subfamily of heterotrimeric G proteins. nih.govresearchgate.netsemanticscholar.org This interaction is a critical first step that initiates the downstream signaling cascade. nih.gov Activation of FFA1 induces a conformational change, allowing it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gαq/11 subunit. This process facilitates the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the βγ dimer and subsequent activation of downstream effector enzymes. semanticscholar.org

Synthetic agonists, such as Fasiglifam (B1672068) (TAK-875), have been shown to robustly activate this Gαq/11-mediated pathway. nih.govnih.gov The activation of Gαq/11 is a pivotal event that leads to the stimulation of phospholipase C, setting the stage for the generation of crucial second messengers. semanticscholar.orgnih.govfrontiersin.org

Activation of Phospholipase C and Production of Secondary Messengers

Once activated, the Gαq/11 subunit stimulates the membrane-associated enzyme Phospholipase C (PLC). semanticscholar.orgwikipedia.org PLC's primary role in this pathway is to catalyze the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgyoutube.com This cleavage yields two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.orgyoutube.com

The production of these second messengers is a hallmark of FFA1 signaling. Studies using the agonist Fasiglifam have demonstrated a concentration-dependent increase in intracellular IP3 production in cells expressing human FFA1. selleck.co.jp Both IP3 and DAG proceed to activate separate, yet coordinated, signaling branches that are crucial for the ultimate cellular response. nih.gov

Calcium Mobilization and Intracellular Signaling Flux

The generation of IP3 by PLC initiates a significant flux in intracellular calcium concentration ([Ca2+]i). universiteitleiden.nl IP3, being water-soluble, diffuses through the cytoplasm and binds to its specific receptors (IP3 receptors) located on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. youtube.comuniversiteitleiden.nl This binding opens the IP3 receptor channels, leading to a rapid release of Ca2+ from the ER into the cytoplasm. nih.gov

This elevation of intracellular Ca2+ is a key signaling event mediated by FFA1 agonists. nih.govuniversiteitleiden.nl Natural agonists like linoleic acid and synthetic agonists have been shown to induce this Ca2+ mobilization. researchgate.netcmdm.tw For example, Fasiglifam has been shown to amplify glucose-induced Ca2+ oscillations in pancreatic β-cells. nih.govnih.gov This Ca2+ signal is a critical component that contributes to various cellular functions, including the potentiation of glucose-stimulated insulin (B600854) secretion. researchgate.netnih.gov

Differential G-protein Coupling and Signaling Bias of Meta Isomers

While the Gαq/11 pathway is the primary signaling route for FFA1, research has revealed a more complex and nuanced picture involving differential G-protein coupling and biased agonism. nih.govfrontiersin.orgnih.gov Biased agonism refers to the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). acs.orgbiomolther.orgnih.gov

Some synthetic FFA1 agonists, unlike endogenous fatty acids, can also engage the Gαs signaling pathway, which leads to the production of cyclic AMP (cAMP). nih.govfrontiersin.orgnih.gov A notable example is the agonist AM-1638, which activates both Gq and Gs signaling pathways. nih.gov This dual coupling is not observed with all agonists; for instance, Fasiglifam primarily signals through Gq. nih.gov This ligand-dependent biased signaling suggests that the chemical structure of the agonist, potentially including the "meta" positioning of substituents, can dictate which G protein subtypes are engaged. researchgate.netresearchgate.net

Furthermore, FFA1 signaling can also involve β-arrestin pathways, which are traditionally associated with receptor desensitization but are now known to initiate their own signaling cascades. nih.govfrontiersin.orgacs.org The recruitment of β-arrestin can be ligand-dependent, adding another layer to the concept of biased agonism at the FFA1 receptor. acs.org The ability of certain meta-isomers and other synthetic agonists to selectively activate Gαq/11, co-activate Gαs, or engage β-arrestin pathways highlights the potential to design drugs with more specific and desirable downstream effects. nih.govfrontiersin.orgnih.gov

Data Tables

Table 1: Comparative Activity of Select FFA1 Agonists

This table presents the half-maximal effective concentration (EC50) for various FFA1 agonists, illustrating the differences in potency for activating downstream signaling events like IP3 production and calcium mobilization.

| Agonist | Receptor/Cell Line | Assay | EC50 (nM) | Source(s) |

| Fasiglifam (TAK-875) | Human GPR40-CHO | IP Production | 72 | selleck.co.jp |

| Fasiglifam (TAK-875) | Mouse Mucosa | PYY Signaling | 203.1 | nih.gov |

| AM-1638 | Human GPR40 | cAMP Stimulation | 160 | nih.gov |

| AM-1638 | Mouse Mucosa | PYY Signaling | 38.2 | nih.gov |

| Oleic Acid | Human GPR40-CHO | IP Production | 29,900 | selleck.co.jp |

EC50 values represent the concentration of an agonist that gives half of the maximal response.

Preclinical Research Applications of Ffa 1 Meta Isomers in Biological Systems

In Vitro Studies on Glucose Uptake in Cellular Models

In vitro models are crucial for understanding the cellular and molecular mechanisms of insulin (B600854) resistance and for the development of new drugs. nih.gov Cell lines such as 3T3-L1 (preadipocytes), C2C12 (skeletal muscle), and HepG2 (liver) are commonly used to create models of insulin resistance, often induced by exposure to high levels of FFAs like palmitic acid. nih.gov The primary function of FFA-1 activation in relation to glucose metabolism is the potentiation of insulin secretion, which in turn facilitates glucose uptake in peripheral tissues. researchgate.netru.nl

FFA-1 agonists have been shown to enhance glucose uptake in cellular models. researchgate.net For instance, activation of GPR40 in adipocytes has been demonstrated to increase glucose uptake. core.ac.uk The mechanism involves the activation of signaling pathways that lead to the translocation of glucose transporters, such as GLUT4, to the cell membrane, thereby increasing glucose entry into the cell. nih.govresearchgate.net While direct studies focusing solely on the "meta isomer" of a specific FFA-1 agonist and its effect on glucose uptake are not extensively detailed in the provided results, the general principle of FFA-1 agonism supports this function. The primary mechanism by which FFA-1 agonists improve glucose homeostasis is through the enhancement of insulin secretion, which then drives glucose uptake into tissues like muscle and fat.

Table 1: In Vitro Cellular Models for Glucose Uptake Studies

| Cell Line | Tissue of Origin | Key Characteristics |

|---|---|---|

| 3T3-L1 | Mouse Embryo | Preadipocyte line that can differentiate into adipocytes, expressing GLUT4. nih.gov |

| C2C12 | Mouse Skeletal Muscle | Myoblast line that differentiates into myotubes, a primary site for insulin-mediated glucose uptake. nih.gov |

| L6 | Rat Skeletal Muscle | Myoblast cell line that maintains key insulin signaling pathways. nih.govherbmedpharmacol.com |

Assessment of FFA-1 Meta Isomer Effects on Insulin Secretion in Pancreatic β-Cells

The most well-characterized role of FFA-1 is its ability to enhance glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. nih.gove-dmj.orgcambridge.org Endogenous long-chain FFAs activate FFA-1, which couples to the Gq family of G proteins. e-dmj.org This activation leads to the activation of phospholipase C, resulting in the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). e-dmj.org IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in cytosolic calcium concentration is a key signal for insulin granule exocytosis. ru.nle-dmj.org

Synthetic FFA-1 agonists, including various isomers, have been developed to mimic this effect. A class of GPR40 full agonists, which would include meta isomers, has been shown to engage the enteroinsular axis to promote glucose control in rodents. medkoo.com Compounds like AM-1638, a potent GPR40/FFA1 full agonist, have demonstrated the ability to amplify glucose-stimulated insulin secretion. medkoo.comabmole.com This effect is glucose-dependent, meaning that the agonists primarily enhance insulin secretion only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia. researchgate.net

Some FFA-1 agonists exhibit biased agonism, capable of signaling through both Gq and Gs pathways. nih.gov For example, AM-1638 can stimulate both IP3 turnover and cAMP accumulation, with the latter further potentiating insulin secretion. nih.gov This dual signaling capability can lead to more robust insulin secretion compared to agonists that only activate the Gq pathway. nih.gov

Table 2: Effects of FFA-1 Agonists on Insulin Secretion

| Compound | Agonist Type | Signaling Pathway(s) | Effect on Insulin Secretion |

|---|---|---|---|

| Endogenous LCFAs | Endogenous | Gq | Potentiates GSIS e-dmj.org |

| AM-1638 | Full Agonist | Gq + Gs | Robustly stimulates GSIS and incretin (B1656795) secretion nih.gov |

| TAK-875 (Fasiglifam) | Partial Ago-Allosteric Modulator | Gq-only | Potentiates GSIS nih.govresearchgate.net |

Investigation of Incretin Secretion from Enteroendocrine Cells

In addition to their direct effects on pancreatic β-cells, FFA-1 agonists also indirectly enhance insulin secretion by stimulating the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the gut. researchgate.netnih.govmdpi.com These hormones, in turn, act on the pancreas to augment glucose-dependent insulin secretion. mdpi.com

FFA-1 is expressed in intestinal L-cells and K-cells, which are responsible for secreting GLP-1 and GIP, respectively. mdpi.comacs.org Activation of FFA-1 in these cells by FFAs or synthetic agonists triggers hormone release. mdpi.com Studies using FFA-1 knockout mice have confirmed the receptor's role in mediating FFA-stimulated incretin secretion. mdpi.com

Certain synthetic FFA-1 agonists, particularly those that can activate the Gs signaling pathway in addition to the Gq pathway, have been shown to be robust incretin secretagogues. nih.gov For example, the full agonist AM-1638, which activates both Gq and Gs, potently stimulates GLP-1 secretion from enteroendocrine cell models and in vivo. nih.gov In contrast, Gq-only agonists like TAK-875 and AM-8182 have shown limited to no effect on GLP-1 secretion. nih.gov This suggests that the ability of an this compound to stimulate incretin release may depend on its specific signaling properties (biased agonism). nih.govfrontiersin.org The improvement in hyperglycemia by AM-1638 was found to be reduced when a GLP-1 receptor antagonist was present, highlighting the importance of the incretin axis for its mechanism of action. researchgate.net

Exploration of FFA-1 Meta Isomers in Modulating Metabolic Homeostasis in Rodent Models

Rodent models of diabetes and obesity are essential tools for evaluating the in vivo efficacy of new therapeutic agents. nih.gov Studies in these models have demonstrated that FFA-1 agonists can effectively improve glycemic control. nih.govresearchgate.net

For instance, the FFA-1 full agonist AM-1638 has been shown to exhibit antidiabetic activity in diet-induced obese (DIO) mice. abmole.commedchemexpress.com A potent class of GPR40 full agonists was found to promote glucose control in rodents by engaging the enteroinsular axis, which involves both direct stimulation of insulin secretion and indirect stimulation via incretin release. medkoo.com The absence of FFA-1 in knockout mice protects them from some negative metabolic consequences of a high-fat diet, such as hyperinsulinemia and glucose intolerance, though conflicting results exist. nih.govkarger.com Conversely, islet-specific overexpression of FFA-1 can lead to indicators of β-cell dysfunction. nih.gov

The efficacy of these compounds is often assessed using an oral glucose tolerance test (OGTT). In such tests, administration of an FFA-1 agonist prior to a glucose challenge typically results in lower blood glucose excursions and higher plasma insulin levels compared to vehicle-treated controls. medchemexpress.com The glucose-lowering effects of some GPR40 agonists are mediated by both the direct stimulation of insulin secretion and the release of gut hormones like GLP-1. frontiersin.org

Table 3: Representative In Vivo Effects of FFA-1 Agonists in Rodent Models

| Compound/Condition | Rodent Model | Key Findings | Reference |

|---|---|---|---|

| AM-1638 | BDF/DIO Mice | Demonstrates antidiabetic activity and improves glucose tolerance. | abmole.commedchemexpress.com |

| FFA-1 Knockout | Mice on High-Fat Diet | Protected from obesity-induced hyperinsulinemia and glucose intolerance. | nih.gov |

| GPR40 Full Agonists | Rodents | Promote glucose control via the enteroinsular axis. | medkoo.com |

Role in Receptor Deorphanization and Functional Characterization

The identification and characterization of FFA-1 (GPR40) is a classic example of receptor deorphanization, a process by which the endogenous ligands and function of a previously "orphan" receptor are discovered. ru.nlacs.org In 2003, several groups independently reported that medium- and long-chain FFAs are the natural ligands for GPR40. ru.nl

Synthetic ligands, including various isomers, have been instrumental in this process and in the subsequent functional characterization of the receptor. nih.gov These "tool compounds" have allowed researchers to dissect the specific contributions of FFA-1 signaling from the broader effects of fatty acids, which can act through multiple receptors and metabolic pathways. nih.gov For example, the use of selective agonists confirmed that FFA-1 activation directly mediates the acute potentiation of GSIS. nih.gov

Furthermore, the development of different types of agonists (e.g., partial vs. full, Gq-only vs. dual Gq/Gs) has revealed the complex pharmacology of the receptor, including the concepts of biased agonism and allosteric modulation. nih.govresearchgate.net For instance, comparing the effects of Gq-only agonists like TAK-875 with dual Gq/Gs agonists like AM-1638 helped establish that Gs coupling is crucial for the incretin-releasing effect of some FFA-1 agonists. nih.gov The crystal structure of FFA-1 bound to the agonist TAK-875 has provided detailed insights into ligand binding and the allosteric nature of its interaction. researchgate.net

Advanced Methodologies in Ffa 1 Meta Isomer Research

Computational Chemistry and Molecular Docking Simulations for Ligand-Receptor Interactions

Computational chemistry and molecular docking simulations are powerful in silico tools for investigating the interactions between ligands and the free fatty acid receptor 1 (FFA-1). researchgate.netacs.org These methods predict the binding mode, affinity, and stability of ligand-receptor complexes at an atomic level. researchgate.net

Molecular docking helps characterize how ligands, including meta isomers, fit into the orthosteric site of FFA-1 and provides insights into the crucial protein-ligand interactions. nih.gov The process involves predicting the orientation of a ligand within the receptor's binding pocket and calculating the binding affinity using scoring functions. acs.orgbhu.ac.in For instance, negative docking scores, often measured in kcal/mol, suggest a favorable fit of the ligand into the active site. nih.gov

These simulations can reveal key amino acid residues involved in FFA-1 activation. Studies have identified residues such as Tyr-91, Arg-183, and Arg-258 as important for receptor activation through the formation of hydrogen bonds with ligands. nih.gov Molecular dynamics simulations further enhance these studies by evaluating the stability of the ligand-protein complex over time. researchgate.netnih.gov

The insights gained from these computational approaches are instrumental in understanding the structure-activity relationship (SAR) and guiding the design of novel FFA-1 agonists with improved potency and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Meta Isomer Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of FFA-1 meta isomer research, QSAR models are pivotal for optimizing lead compounds to enhance their pharmacological properties.

QSAR models are built by correlating molecular descriptors (physicochemical properties or theoretical parameters) of compounds with their measured biological activity, such as the concentration required to elicit a specific response (e.g., EC50). wikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.org

For FFA-1 agonists, QSAR can help in designing compounds with improved potency, selectivity, and pharmacokinetic profiles. The process often involves screening large chemical libraries and guiding the modification of molecular structures to achieve desired biological effects. acsmedchem.org Advanced QSAR approaches, such as 4D-QSAR, incorporate the conformational flexibility of molecules and their dynamic interactions with the receptor, offering a more predictive and interpretable model for lead optimization. nih.gov

Some studies have noted that compounds containing a meta-substituted phenylpropanoic acid fragment are more likely to be full agonists of the FFA-1 receptor. researchgate.net This observation highlights the importance of the substituent's position on the phenyl ring in determining the compound's activity. For example, in the development of alkyne agonists, moving a methyl group on the terminal ring to the meta-position resulted in an increase in potency. acs.orgnih.gov

Functional Assays for GPCR Activation and Signaling Assessment

A variety of functional assays are employed to assess the activation of G protein-coupled receptors (GPCRs) like FFA-1 and to characterize the downstream signaling pathways initiated by ligand binding. researchgate.net These assays are crucial for determining the potency and efficacy of FFA-1 meta isomers as agonists.

One common method measures the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation. nih.gov FFA-1 is predominantly coupled to Gαq/11 proteins, which, upon activation, stimulate phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent rise in intracellular calcium. nih.govmdpi.com

Another widely used technique is the GTPγS binding assay. This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, GTPγS, to the Gα subunit upon receptor stimulation by an agonist. celtarys.comsemanticscholar.org

Dynamic Mass Redistribution (DMR) technology is a label-free method that provides a holistic view of the cellular response to GPCR activation. nih.govuni-bonn.de It measures changes in the local refractive index at the bottom of a cell culture plate, reflecting the integrated cellular response to receptor activation in real-time. uni-bonn.de This technique has been successfully used to characterize the pharmacology of FFA-1 agonists. nih.gov

The table below summarizes the activity of some meta-substituted compounds on the FFA-1 receptor, as determined by functional assays.

| Compound | Description | Activity (EC50) | Reference |

| Compound 11 | 2-fluoro alkyne agonist with a methyl group at the meta-position of the terminal ring. | Increased potency relative to analogues without the 2-fluoro substituent. | nih.gov |

| Compound 18 | Alkyne ligand with a larger substituent on the terminal ring, meta-substituted. | Favored over the ortho analogue (17), but with low potency (EC50 = 0.3–0.7 μM). | acs.orgnih.gov |

| Compound 20 | Alkyne ligand with a larger substituent on the terminal ring, meta-substituted. | Favored over the ortho analogue (19), but with low potency (EC50 = 0.3–0.7 μM). | acs.orgnih.gov |

| Compound 23 | Cyanomethyl alkyne with the cyanomethyl group at the meta-position. | 12-fold erosion of potency compared to the ortho-substituted analogue. | nih.gov |

| Compound 6g | 3-(3-(3-(((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid. | Showed greater efficacy (104–121%) at 10 μM. | mdpi.com |

| Compound 6h | 3-(3-(4-(((1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylamino)methyl)benzyloxy)phenyl)propanoic acid. | Showed slightly less efficacy (76–84%) at 10 μM. | mdpi.com |

Radioligand Binding Studies for Investigating Ligand-Receptor Dynamics

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and its receptor. nih.gov These studies involve the use of a radiolabeled compound (a radioligand) to measure its binding to receptors in tissues, cell membranes, or cultured cells. slideshare.net

There are three main types of radioligand binding experiments:

Saturation binding assays: These experiments determine the density of receptors (Bmax) in a sample and the equilibrium dissociation constant (KD) of the radioligand, which is a measure of its affinity for the receptor. nih.govrevvity.com

Competition binding assays: These assays are used to determine the affinity of an unlabeled compound for the receptor by measuring its ability to compete with a radioligand for binding. nih.gov The results are often expressed as the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand. revvity.com

Kinetic binding assays: These experiments measure the rate at which a radioligand associates with (kon) and dissociates from (koff) the receptor, providing further insights into the ligand-receptor interaction. nih.govrevvity.com

For FFA-1, developing suitable radioligands has been challenging due to the lipophilic nature of many of its ligands, which can lead to high non-specific binding. nih.gov However, a tritiated ligand from the TAK-875 series has been successfully used in radioligand binding studies. nih.gov These studies are crucial for building a comprehensive understanding of the structure-activity relationships of FFA-1 agonists, including meta isomers. nih.gov

Future Research Trajectories for Ffa 1 Meta Isomers

Elucidating Novel Allosteric Modulation Sites for Enhanced Selectivity

The future of drug design for FFA-1 modulators, including meta-isomers, hinges on achieving greater selectivity to minimize off-target effects. Allosteric modulation, where a ligand binds to a site topographically distinct from the orthosteric (endogenous ligand) binding site, offers a significant advantage. nih.govlongdom.org Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, providing a molecular basis for developing highly selective compounds. nih.gov

Research has already demonstrated that FFA-1 possesses multiple allosteric binding sites that can be targeted by synthetic ligands. biorxiv.org For instance, the antidiabetic drug candidate fasiglifam (B1672068) (TAK-875) was identified as an ago-allosteric modulator, meaning it has its own partial agonist activity and also positively cooperates with endogenous free fatty acids. plos.org Studies using point mutations in the FFA-1 receptor have shown differential effects on the activity of various ligands, confirming they interact with distinct sites. biorxiv.orgplos.org This complexity underscores the potential for discovering novel allosteric pockets.

Future investigations will focus on:

High-Throughput Screening: Employing advanced screening assays to test libraries of compounds, including diverse meta-isomers, against FFA-1. These functional assays can identify positive allosteric modulators (PAMs), negative allosteric modulators (NAMs), and ago-PAMs by measuring changes in the receptor's response to an orthosteric agonist. nih.gov

Computational Modeling: Using molecular modeling based on existing receptor structures to predict previously unidentified "hidden" or cryptic allosteric sites that may only become accessible upon minor conformational changes of the receptor. taylorandfrancis.com

Fragment-Based Drug Discovery: Screening smaller chemical fragments to identify those that bind to novel sites on the receptor. These fragments can then be elaborated into more potent and selective lead compounds, such as specific meta-isomers.

The goal is to identify allosteric modulators that can fine-tune FFA-1 activity with high precision, enhancing selectivity against other related receptors like FFA-2, FFA-3, and FFA-4, thereby promising a better therapeutic window. acs.org

Table 1: Examples of Allosteric Modulators and Their Investigated Effects on FFA-1

| Modulator/Ligand | Type of Modulation | Key Finding | Citation(s) |

| Fasiglifam (TAK-875) | Ago-Allosteric Modulator | Binds to an allosteric site and acts cooperatively with endogenous fatty acids to potentiate insulin (B600854) secretion. | plos.org |

| AMG 837 | Synthetic Agonist | Binds to a distinct site from other agonists like AM 1638, demonstrating multiple allosteric sites. | biorxiv.org |

| AM 1638 | Synthetic Agonist | Shows positive cooperativity with other agonists, suggesting interaction between allosterically linked binding sites. | biorxiv.org |

| AP8 | Full Allosteric Agonist | Binds within the transmembrane region, adjacent to the lipid membrane, to stabilize an active receptor state. | nih.gov |

Exploring Multi-Target Engagement of FFA-1 Meta Isomers

While enhancing selectivity is a primary goal, another promising research avenue is the deliberate design of ligands that engage multiple targets. This concept, known as polypharmacology, can lead to superior efficacy or address multiple facets of a complex disease like type 2 diabetes. For FFA-1 meta-isomers, this could involve engaging FFA-1 and another receptor simultaneously or activating different signaling pathways via the same receptor.

Recent research has led to the discovery of dual-acting modulators. For example, a class of compounds based on a 1,3,5-triazine-2-amine scaffold was found to act as allosteric agonists on both FFA-1 and FFA-4. acs.org Optimization of this scaffold revealed that specific chemical modifications could tune the selectivity; some analogues were highly selective for FFA-1, while others maintained potent dual activity. acs.org Similarly, certain dietary fatty acids, such as pinolenic acid, have been identified as dual agonists for both FFA-1 and FFA-4. cambridge.org

Future research trajectories in this area include:

Rational Design of Dual Modulators: Systematically modifying the structure of FFA-1 meta-isomers to optimize their activity at both FFA-1 and other therapeutically relevant targets like FFA-4. FFA-4 activation has also been linked to beneficial metabolic effects, and a dual agonist could offer a synergistic therapeutic profile. cambridge.org

Investigating Signaling Bias: Exploring how different meta-isomers might preferentially activate one signaling pathway over another (e.g., Gq/11 vs. Gs or β-arrestin pathways) at the FFA-1 receptor. nih.gov This "biased agonism" could be harnessed to elicit specific downstream cellular responses while avoiding others that may be undesirable.

Metabolic and Inflammatory Axis: Since FFA-1 and FFA-4 are implicated in both metabolic regulation and inflammation, developing dual modulators could provide a comprehensive treatment for metabolic disorders, which often have a chronic inflammatory component. acs.org

Table 2: Research Findings on Dual-Acting FFA Receptor Ligands

| Compound/Class | Target(s) | Key Finding | Citation(s) |

| Chroman-2-one Analogues | FFAR1 / FFAR4 | Compound 11 showed high potency on both FFAR1 (EC50 = 0.138 μM) and FFAR4 (EC50 = 0.155 μM). | acs.org |

| Phenyl-triazine Derivatives | FFAR1 / FFAR4 | Addition of a 2-morpholinyl group led to a FFAR4-selective compound, while other modifications rendered compounds selective for FFAR1. | acs.org |

| Pinolenic Acid | FFA1 / FFA4 | A dietary fatty acid identified as a dual agonist with potential anti-diabetic effects. | cambridge.org |

| Conjugated Linoleic Acids | FFA1 / FFA4 | Showed moderate dual agonism, with slightly higher potency on FFA4 than FFA1. | cambridge.org |

Advanced Structural Biology Techniques for FFA1-Ligand Complex Characterization

A deep understanding of how FFA-1 meta-isomers bind to the receptor and induce conformational changes is crucial for rational drug design. While X-ray crystallography has provided initial snapshots of FFA-1 bound to ligands like TAK-875, these structures have often captured the receptor in an inactive state. nih.gov Future research will heavily rely on a new generation of structural biology tools to overcome these limitations and provide a more dynamic and complete picture of receptor activation.

Key techniques that will drive future research include:

Cryo-Electron Microscopy (Cryo-EM): This revolutionary technique allows for the determination of high-resolution structures of proteins in various conformational states without the need for crystallization. technologynetworks.com Cryo-EM is particularly powerful for studying GPCRs in complex with their signaling partners, such as G proteins. nih.gov Future studies will use cryo-EM to solve the active-state structures of FFA-1 bound to different meta-isomers and G proteins, revealing the precise molecular mechanism of activation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide unique insights into the dynamics of protein-ligand interactions in a solution state that closely mimics the physiological environment. technologynetworks.com It can be used to map the binding site of meta-isomers and characterize the subtle conformational changes that occur within the receptor upon ligand binding.

These advanced methods will enable researchers to visualize the atomic-level details of how specific isomers interact with both orthosteric and allosteric sites, providing an invaluable blueprint for designing next-generation therapeutics with improved efficacy and selectivity.

Table 3: Comparison of Structural Biology Techniques for FFA-1 Research

| Technique | Primary Application for FFA-1 Research | Strengths | Limitations | Citation(s) |

| X-ray Crystallography | Determining high-resolution static structures of the receptor-ligand complex. | Provides atomic-level detail. | Requires protein crystallization, which can be difficult and may trap the protein in a non-physiological state. | nih.govdiamond.ac.ukcnr.it |

| Cryo-Electron Microscopy (Cryo-EM) | Visualizing different conformational states (active, inactive) of FFA-1, especially in complex with G proteins. | Does not require crystallization; can capture dynamic states. | Historically lower resolution than crystallography, though this is rapidly changing. | nih.govtechnologynetworks.com |

| NMR Spectroscopy | Studying protein dynamics and ligand binding in solution. | Provides information on molecular dynamics and interactions in a near-native environment. | Generally limited to smaller proteins or requires complex isotopic labeling strategies. | technologynetworks.comhalolabs.com |

| Small-Angle X-ray Scattering (SAXS) | Analyzing the overall shape, size, and conformational changes of FFA-1 complexes in solution. | Provides information on the global conformation in solution. | Low-resolution technique; provides shape information rather than atomic detail. | technologynetworks.comdiamond.ac.uk |

Q & A

Advanced Research Question

- Isomer Beam Techniques : Utilize low gamma-background environments (e.g., NEEC experiments) to isolate depletion mechanisms. Monitor rates using high-precision detectors (e.g., time-of-flight MS) .

- Kinetic Modeling : Develop rate equations based on GC-FTIR elution profiles to model interconversion under varying flow rates or temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.